molecular formula C11H12Cl3NO4S B12201466 Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate

Cat. No.: B12201466
M. Wt: 360.6 g/mol
InChI Key: GHESMMOAEVRGJN-UHFFFAOYSA-N
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Description

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate is an organic compound with the molecular formula C11H12Cl3NO4S It is known for its unique chemical structure, which includes a carbamate group, a trichloromethyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate typically involves the reaction of ethyl carbamate with 2,2,2-trichloro-1-(phenylsulfonyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl]carbamate
  • N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide
  • Ethyl carbamate

Uniqueness

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate is unique due to its combination of a trichloromethyl group and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H12Cl3NO4S

Molecular Weight

360.6 g/mol

IUPAC Name

ethyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate

InChI

InChI=1S/C11H12Cl3NO4S/c1-2-19-10(16)15-9(11(12,13)14)20(17,18)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,15,16)

InChI Key

GHESMMOAEVRGJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=CC=C1

solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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